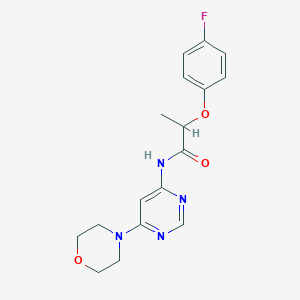
2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide is a useful research compound. Its molecular formula is C17H19FN4O3 and its molecular weight is 346.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-fluorophenoxy)-N-(6-morpholinopyrimidin-4-yl)propanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C20H25FN6O2
- Molecular Weight : 400.4 g/mol
- IUPAC Name : N-(4-fluorophenyl)-4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carboxamide
- Canonical SMILES : CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N4CCOCC4
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key synthetic routes include:
- Formation of the Fluorophenyl Intermediate : Involves reactions with fluorinated phenolic compounds.
- Synthesis of Morpholinyl Pyrimidine : Achieved through condensation reactions with appropriate pyrimidine precursors.
- Coupling Reactions : The morpholinyl pyrimidine is coupled with other intermediates to form the final product through amide coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic processes.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways, potentially affecting cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing potential as an antibacterial agent.
Anticancer Activity
Recent studies evaluated the compound's anticancer potential, revealing promising results in inhibiting tumor cell proliferation. The compound’s mechanism involves inducing apoptosis in cancer cells, which is critical for therapeutic applications.
Case Studies
-
Antibacterial Efficacy :
- A study assessed the in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for both strains, suggesting strong antibacterial properties.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 5 Escherichia coli 5 -
Anticancer Studies :
- In a recent experiment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed a half-maximal inhibitory concentration (IC50) of 10 µM, indicating significant anticancer activity.
Cell Line IC50 (µM) MCF-7 10 HeLa 12
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-12(25-14-4-2-13(18)3-5-14)17(23)21-15-10-16(20-11-19-15)22-6-8-24-9-7-22/h2-5,10-12H,6-9H2,1H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQPGIKQEDVFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2CCOCC2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














